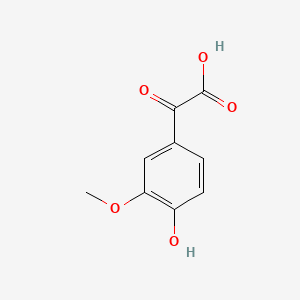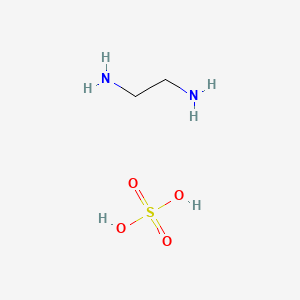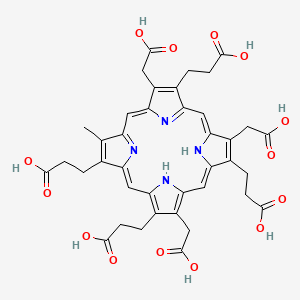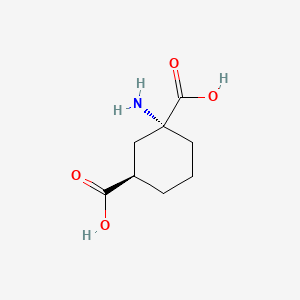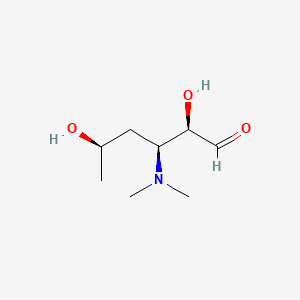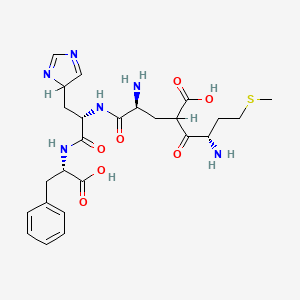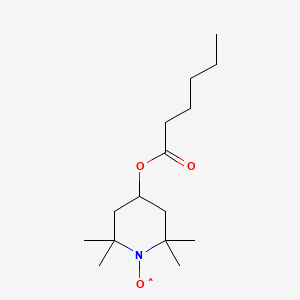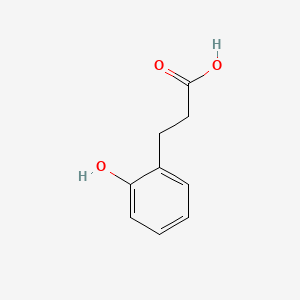
2-Octenylsuccinic Anhydride
Übersicht
Beschreibung
2-Octenylsuccinic Anhydride (CAS Number: 42482-06-4) is a white, crystalline solid. It belongs to the group of hydroxide solutions and is commonly used in various chemical processes . Its empirical formula is C12H18O3 , and its molecular weight is approximately 210.27 g/mol .
Synthesis Analysis
The synthesis of 2-Octenylsuccinic Anhydride involves the reaction of an appropriate precursor with succinic anhydride. The resulting product is a mixture of cis and trans isomers. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-Octenylsuccinic Anhydride consists of a succinic anhydride ring with an octenyl group attached. The octenyl group contributes to its unique properties and reactivity. For a visual representation, refer to the ChemSpider entry .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Food Industry
OSA is used to modify gelatin (GT) to improve its functionalities . The modified gelatin (GT-OA) has improved water solubility at room temperature, enhanced surface activity, foaming capacity, and pH buffering ability . This makes it suitable for use as an emulsifier or coating material in the food industry .
Antioxidant Activity
When GT-OA is grafted with gallic acid (GA) to generate the compound GT-OA-GA, it shows good antioxidant activity . Particularly, GT-OA-GA surpasses GA in ferrous ion (Fe 2+ )-chelating activity .
Antimicrobial Activity
GT-OA-GA can be complexed with zinc ions (Zn 2+ ), and this complex exhibits good antimicrobial activity against Staphylococcus aureus and Escherichia coli (O157:H7) .
Cosmetic Industry
The improved functionalities of GT-OA, such as enhanced surface activity and water solubility, make it a potential ingredient in cosmetic products .
Pharmaceutical Industry
The improved water solubility of GT-OA at room temperature can solve problems in many pharmaceutical manufacturing processes . Thus, it can be used in the pharmaceutical industry .
Starch Modification
OSA is used to modify high-amylose Japonica rice starch to improve its functional properties . The OSA-modified starch has decreased relative crystallinity and pasting temperature, and increased pasting viscosity, swelling power, emulsifying stability, and resistant starch (RS) content . This makes it suitable for use as an emulsifier, thickener, and fat replacer in food systems .
Eigenschaften
IUPAC Name |
3-[(E)-oct-2-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Octenylsuccinic Anhydride | |
CAS RN |
42482-06-4, 81949-84-0 | |
| Record name | 2-Octenylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenylsuccinic anhydride, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8 - 12 °C | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Octenylsuccinic Anhydride interact with its target materials and what are the downstream effects?
A: 2-Octenylsuccinic Anhydride (2-OSA) primarily interacts with hydroxyl groups present in its target materials, such as starch or xylan. This interaction results in the formation of ester linkages between 2-OSA and the target molecule. [, , ] This modification introduces hydrophobic carbon chains into the material's structure, leading to significant changes in its properties. [, ]
Q2: How does the modification with 2-Octenylsuccinic Anhydride affect the material properties and what are the resulting applications?
A2: Modifying materials like starch and xylan with 2-OSA significantly improves their properties:
- Enhanced Hydrophobicity: The introduction of hydrophobic octenyl chains makes the materials less water-sensitive. [, ]
- Improved Film Formation: 2-OSA modification enhances the film-forming ability of materials like xylan, making them smoother and more flexible. []
- Increased Adhesion: Amphiphilic starch with both phosphate and octenylsuccinate substituents demonstrated stronger adhesion to polyester and cotton fibers. [, ]
Q3: How does the degree of substitution of 2-Octenylsuccinic Anhydride affect the properties of the modified material?
A: Research indicates that the degree of substitution (DS) of 2-OSA plays a crucial role in determining the final properties of the modified material. For instance, in amphiphilic starch, a higher DS of phosphate, while enhancing properties like viscosity and biodegradability, can negatively impact adhesion to hydrophobic fibers due to increased hydrophilicity. [] This highlights the importance of optimizing the DS to achieve the desired balance of properties for specific applications.
Q4: What are the environmental considerations related to the use and disposal of 2-Octenylsuccinic Anhydride modified materials?
A: While the research highlights the biodegradability of 2-OSA modified starch [], comprehensive studies on the environmental impact and degradation pathways of these materials are necessary. Further research should focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)
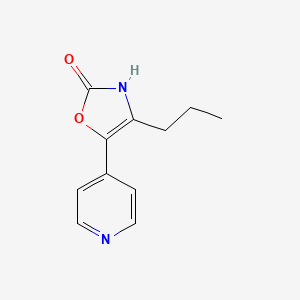
![2-Methyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine](/img/structure/B1220247.png)
